N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide
CAS No.: 1058259-19-0
Cat. No.: VC11945822
Molecular Formula: C14H12F3NOS
Molecular Weight: 299.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058259-19-0 |
|---|---|
| Molecular Formula | C14H12F3NOS |
| Molecular Weight | 299.31 g/mol |
| IUPAC Name | N-(2-thiophen-3-ylethyl)-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C14H12F3NOS/c15-14(16,17)12-3-1-11(2-4-12)13(19)18-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,18,19) |
| Standard InChI Key | VWOCJYZBANZBJS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCCC2=CSC=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCC2=CSC=C2)C(F)(F)F |
Introduction
N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a thiophene ring substituted at the 3-position, an ethyl linker, and a trifluoromethyl group on the benzamide moiety. Such structural motifs are often explored for their potential biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves:
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Starting Materials:
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Thiophene derivatives (e.g., thiophen-3-yl ethanol).
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4-(trifluoromethyl)benzoyl chloride.
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Reaction Mechanism:
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The reaction proceeds through nucleophilic substitution, where the amine group on the thiophene derivative reacts with the benzoyl chloride to form the amide bond.
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Catalysis and Conditions:
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The reaction is often catalyzed by a base such as triethylamine in an inert solvent like dichloromethane under controlled temperatures.
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Antimicrobial Activity
Thiophene-containing compounds are widely studied for their antimicrobial properties. The presence of the trifluoromethyl group can enhance membrane permeability and binding affinity to microbial targets, making such compounds potential candidates for antibacterial or antifungal agents.
Anticancer Potential
Amides with electron-withdrawing groups like trifluoromethyl have shown promise in inhibiting cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth.
Anti-Inflammatory Effects
The thiophene ring has been implicated in inhibiting inflammatory pathways, potentially through cyclooxygenase (COX) inhibition or other mechanisms.
Molecular Docking
Preliminary studies using molecular docking tools suggest that N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide exhibits strong binding affinities to enzymes such as kinases and proteases involved in disease pathways.
Comparative Analysis
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